molecular formula C7H12N2O B1265968 3-Amino-5-tert-butylisoxazole CAS No. 55809-36-4

3-Amino-5-tert-butylisoxazole

Cat. No. B1265968
CAS RN: 55809-36-4
M. Wt: 140.18 g/mol
InChI Key: GGXGVZJHUKEJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-tert-butylisoxazole is a chemical compound with the molecular formula C7H12N2O . It is commonly used in laboratory settings .


Molecular Structure Analysis

The molecular structure of 3-Amino-5-tert-butylisoxazole is represented by the formula C7H12N2O .


Chemical Reactions Analysis

One of the known chemical reactions involving 3-Amino-5-tert-butylisoxazole is the amination of aryl bromides, which is catalyzed by Pd (dba) 3 .


Physical And Chemical Properties Analysis

3-Amino-5-tert-butylisoxazole appears as a pale cream to yellow crystalline powder . It has a melting point range of 106.5-115.5°C . The compound has a molecular weight of 140.18 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Practical Synthesis : 3-Amino-5-tert-butylisoxazole is synthesized from 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine, providing a regioselective pathway for obtaining this compound (Takase et al., 1991).
  • Synthesis of Related Compounds : It serves as a precursor in synthesizing N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine, a compound whose structure was determined using X-ray crystallography, indicating its significance in creating structurally complex molecules (Çelik et al., 2007).

Pharmacological Research

  • Neuroexcitant Analogues Synthesis : Research shows its use in synthesizing neuroexcitant glutamic acid analogues, highlighting its role in developing neurologically active compounds (Pajouhesh & Curry, 1998).
  • Kainate Receptors Ligand : 3-Amino-5-tert-butylisoxazole derivatives, like ATPA, have been identified as high-affinity ligands for GluR5 kainate receptors, indicating their potential in studying neuropharmacology (Hoo et al., 1999).

Chemical Reactions and Crystal Structure

  • Reactivity Studies : The compound's derivatives have been studied for their reactivity, contributing to the understanding of its chemical properties and potential applications in synthetic chemistry (Mironovich & Shcherbinin, 2014).
  • Hydrogen-Bonded Structures : Research on its hydrogen-bonded chains and aggregates provides insights into its structural characteristics, useful in crystallography and materials science (Abonía et al., 2007).

Miscellaneous Applications

  • Lipophilic Properties for Antibacterial Activity : Its derivatives, like 5,7-di-tert-butylbenzoxazoles, display potential antibacterial activity, showcasing its utility in developing new antibacterial agents (Vinšová et al., 2004).
  • Anticonvulsant Activity Studies : The compound's role in synthesizing analogs with anticonvulsant activity offers avenues for developing new treatments for neurological disorders (Jackson et al., 2012).

Safety And Hazards

3-Amino-5-tert-butylisoxazole can cause skin and eye irritation . It may also cause respiratory irritation if inhaled . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

properties

IUPAC Name

5-tert-butyl-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-7(2,3)5-4-6(8)9-10-5/h4H,1-3H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXGVZJHUKEJHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073559
Record name 3-Isoxazolamine, 5-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-tert-butylisoxazole

CAS RN

55809-36-4
Record name 3-Isoxazolamine, 5-(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055809364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isoxazolamine, 5-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-tert-butylisoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of pivaloylacetonitrile (25.03 g) and 48% sodium hydroxide (18.16 g) in water (319 ml) is added a solution of hydroxylamine sulfate (18.06 g) in water (72 ml) and the mixture is adjusted to pH 8.10±0.05 with 5% sodium hydroxide (0.38 g), stirred at 60° C. for 18 hours, mixed with 36% hydrochloric acid (26.13 g) and stirred at 70° C. for 30 minutes. Then, 36% hydrochloric acid (40.31 g) is added to the reaction mixture, which is refluxed for 40 minutes under stirring. The mixture is evaporated under atmospheric pressure to recover pinacolone (1.07 g; yield, 5.3%) and cooled to ordinary temperature. After cooling, the reaction mixture is adjusted to pH 11.8 with 48% sodium hydroxide (58.08 g) and shaken with chloroform. The chloroform layer is washed with water and concentrated under reduced pressure to give 3-amino-5-t-butylisoxazole (23.80 g). Purity, 96.6%. Yield, 84.9%. No by-product, 3-(3-t-butyl-5-isoxazolyl)amino-5-t-butylisoxazole, is detected.
Quantity
25.03 g
Type
reactant
Reaction Step One
Quantity
18.16 g
Type
reactant
Reaction Step One
Quantity
18.06 g
Type
reactant
Reaction Step One
Name
Quantity
319 mL
Type
solvent
Reaction Step One
Name
Quantity
72 mL
Type
solvent
Reaction Step One
Quantity
26.13 g
Type
reactant
Reaction Step Two
Quantity
40.31 g
Type
reactant
Reaction Step Three
Quantity
0.38 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of pivaloylacetonitrile (1.252 g) and 86% potassium hydroxide (0.717 g) in water (20 ml) is added hydroxylamine sulfate (0.903 g) at 25° C. and the mixture is stirred for 3 minutes. pH 8.30. The reaction mixture is treated as in Example 2 to give 3-amino-5-t-butylisoxazole (1.204 g). Yield, 85.9%. Purity, 95.8%.
Quantity
1.252 g
Type
reactant
Reaction Step One
Quantity
0.717 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.903 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a 100 ml. round bottom flask there was placed 2 g. of pivalyl acetonitrile, 0.64 g. of sodium hydroxide, 35 ml. of water, and 25 ml. of ethanol. This mixture was heated to reflux and the pH was determined to be about 8.9. Then an aqueous solution of 1.0 g. of hydroxylamine hydrochloride was slowly added. At the end of the addition the pH was about 6.3. The pH of the reaction mixture was adjusted to about 6.5. After 1 hour, the pH was about 6.3 and was again adjusted to about 6.5. After 2 hours the pH was observed to be about 7.0 and was again adjusted to pH about 6.5. At 3 hours and again at 4 hours, the pH was determined to be about 6.5. The reaction mixture was allowed to reflux overnight and the following morning the pH was determined to be about 6.1. The ethanol was removed using a rotovapor and a yellow solid precipitated. This solid was filtered off and dried. It weighed 1.1 g. and it was determined by vpc to contain 94.2% of 3-amino-5-(t-butyl)isoxazole and 3.7% of 5-amino-3-(t-butyl)isoxazole. The product had a melting point of about 103°-105° C. Yield: 73.6% of desired isomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

In adding the hydroxylamine hydrochloride to the reaction mixture, it appears that a quick addition is preferable. Best results appear to be obtained by adding an aqueous solution of the hydroxylamine hydrochloride to the basic solution of the pivalyl acetonitrile, and then, within the first 15 to 30 minutes, adjusting the pH to within the range of from about 5.0 to about 8.0, preferably from about 6.0 to about 7.0, with the pH range of choice being pH about 6.2 to about 6.5. This careful control of the pH of the reaction mixture is important in order to obtain the maximum yield of the 3-amino-5-(t-butyl)isoxazole since the reaction is very sensitive to the pH. A pH lower than about 5.0 results in the formation of an isoxazolone compound as the principal product. Higher pH values, that is, above about pH 8.0, result in unacceptably large amounts of the 5-amino-3-(t-butyl)isoxazole, compared to the amount of the desired 3-amino-5-(t-butyl)isoxazole. Even at pH 7.0, the ratio of the desired 3-amino compound to the 5-amino compound is less desirable.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

In a 1 l. round bottom 3-neck flask there was placed 30 g. of pivalyl acetonitrile, 12.8 g. of sodium hydroxide, 394 ml. of water, and 281 ml. of ethanol. This mixture was heated to refluxing and there was added thereto over a period of about 10 minutes an aqueous solution of 22.2 g. of hydroxylamine hydrochloride. The pH of the reaction mixture after addition was complete was about 6.4. After 30 minutes the pH was determined to be about 6.5. After 11/2 hours the pH was about 6.8, and after 2 hours the pH was about 7.0. The pH was adjusted to about 6.2 using concentrated aqueous hydrochloric acid. After another 3 hours the pH was about 6.6. The reaction mixture was refluxed overnight and at the end of 22 hours of reaction time the pH was about 7.3. The reaction mixture was cooled and ethanol removed in vacuo. The solid which separated was filtered off and dried. It weighed 18.9 g., had a melting point of about 103°-105° C., and was determined by vpc to contain 91.2% of 3-amino-5-(t-butyl)isoxazole and 5.2% of 5-amino-3-(t-butyl)isoxazole. Yield: 56% of desired isomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-tert-butylisoxazole
Reactant of Route 2
Reactant of Route 2
3-Amino-5-tert-butylisoxazole
Reactant of Route 3
3-Amino-5-tert-butylisoxazole
Reactant of Route 4
3-Amino-5-tert-butylisoxazole
Reactant of Route 5
3-Amino-5-tert-butylisoxazole

Citations

For This Compound
50
Citations
DV Tsyganov, VN Khrustalev, LD Konyushkin… - European Journal of …, 2014 - Elsevier
… Notably, an alternative regioisomer, namely 3-amino-5-tert-butylisoxazole, was synthesized regioselectively when 4,4-dimethyl-3-oxopentanenitrile reacted with hydroxylamine in a …
Number of citations: 20 www.sciencedirect.com
A Takase, A Murabayashi, S Sumimoto… - Heterocycles …, 1991 - pascal-francis.inist.fr
Practical synthesis of 3-amino-5-tert-butylisoxazole from 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine … Practical synthesis of 3-amino-5-tert-butylisoxazole from 4,4-dimethyl-3-oxopentanenitrile …
Number of citations: 21 pascal-francis.inist.fr
T KITAGAWA, M OHSUGI, E HIRAI - Chemical and pharmaceutical …, 1984 - jstage.jst.go.jp
… method was based on the Schiff base formation of 3-amino-5-tert—butylisoxazole (5) with pdimethylaminocinnamaldehyde (DACA). It is also possible to analyze 2, 3 and 4 by this …
Number of citations: 1 www.jstage.jst.go.jp
T KITAGAWA, K IWAKURA, E HIRAI - Chemical and Pharmaceutical …, 1981 - jstage.jst.go.jp
… Isouron (1) and 3-amino-5-tert-butylisoxazole (2) were prepared as described in the previous paper.” 3-[(5-tert-Butylisoxazol-3-yl)azo]pyridine-2,6-diamine (3)—-—-An aqueous solution …
Number of citations: 6 www.jstage.jst.go.jp
YS Wang, CG Jaw, YL Chen - Biology and fertility of soils, 1992 - Springer
… 3-amino-5-tert-butylisoxazole (V, mp 110-111 ~ … )urea (Rf 0.40, IV), 3-amino-5-tert-butylisoxazole (Rf 0,55, V), 3-[5-(1,1-di- … 3-amino-5-tert-butylisoxazole, which were found in rice …
Number of citations: 2 link.springer.com
呉天基, 王一雄, 陳玉麟 - Journal of Pesticide Science, 1991 - jlc.jst.go.jp
… 3-(5-tert-butyl-3-isoxazolyl)] urea (IV), 3-[5-(1, 1-dimethyl-2-hydroxyethyl)]-1-methylurea (V), 3-[5-(1, 1-dimethyl-2-hydroxyethyl)-3-isoxazolyl] urea (VI), and 3-amino-5-tert-butylisoxazole …
Number of citations: 3 jlc.jst.go.jp
T KITAGAWA, K IWAKURA, M OHSUGI… - Chemical and …, 1984 - jstage.jst.go.jp
… Compounds 1 and 2 were hydrolyzed to give 3—amino-5-tert-butylisoxazole (3) and 5amino—S-tert—butylisoxazole (4), respectively, which were transformed into colored substances …
Number of citations: 1 www.jstage.jst.go.jp
CD Gutierrez, V Bavetsias, E McDonald - Tetrahedron letters, 2005 - Elsevier
… Solid phase reductive amination of 1 with 3-amino-5-tert-butylisoxazole. Reagents and conditions: (a) see text; (b… Solid phase reductive amination of 1 with 3-amino-5-tert-butylisoxazole …
Number of citations: 54 www.sciencedirect.com
Z Chen, Y Wu, D Gu, F Gan - Dyes and Pigments, 2008 - Elsevier
… The ligand (HL 2 ) was synthesized by a procedure similar to that of the ligand (HL 1 ) except that 3-amino-5-tert-butylisoxazole (2.800 g, 0.020 mol) was used. Yield: 5.200 g (89%). mp. …
Number of citations: 59 www.sciencedirect.com
Z Chen, Y Wu, D Gu, F Gan - Dyes and Pigments, 2010 - Elsevier
… 3-Amino-5-tert-butylisoxazole, the key intermediate, was … and the precipitated 3-amino-5-tert-butylisoxazole was isolated … found that the diazotised 3-amino-5-tert-butylisoxazole coupled …
Number of citations: 10 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.